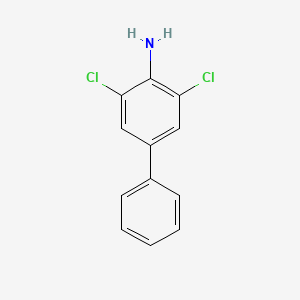

2,6-Dichloro-4-phenylaniline

Vue d'ensemble

Description

2,6-Dichloro-4-phenylaniline is a chemical compound with the CAS Number: 134006-32-9 . It has a molecular weight of 238.12 and its IUPAC name is 3,5-dichloro [1,1’-biphenyl]-4-amine . It is also an analogue of Diclofenac Sodium, a potent and nonselective anti-inflammatory agent .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9Cl2N/c13-10-6-9 (7-11 (14)12 (10)15)8-4-2-1-3-5-8/h1-7H,15H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that related compounds like 2,6-dichloro-4-nitroaniline have been used in the construction of luminescent nanoclusters .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Insecticide Production

2,6-Dichloro-4-phenylaniline is a key intermediate in synthesizing the insecticide fipronil. A study demonstrated an efficient synthesis process with a high total yield of 84.3% (Yang & Chun-ren, 2006).

Electrochemical Oxidation Studies

Research on the electrochemical oxidation of chloroanilines, including this compound, has been conducted to understand their behavior in acetonitrile solution. These studies are vital for applications in electrochemical sensors and other technologies (Kádár et al., 2001).

Pharmaceutical Research

It has been used in the synthesis of compounds with high affinity for the alpha 2-adrenergic receptor, indicating its potential in developing drugs targeting this receptor (Van Dort et al., 1987).

Synthesis of Cyclopropanecarboxamide Derivatives

This compound has been used in the synthesis and biological activity study of cyclopropanecarboxamide derivatives, showing insecticidal and antibacterial activities (Shan, 2008).

Catalysis and Chemical Reactions

Its derivatives have been used in various catalytic and chemical reactions, including the copper-catalyzed N-arylation of N-phenylaniline, indicating its role in facilitating complex chemical processes (Tseng et al., 2011).

Environmental and Analytical Chemistry

Pesticide Degradation Studies

this compound has been studied for its ability to react with phenolic humus constituents, indicating its role in environmental degradation processes and its potential environmental impact (Bollag et al., 1983).

Analytical Chemistry Applications

It has been involved in studies aiming to improve analytical methods, such as the Berthelot reaction for determining ammonium in soil extracts and water, showcasing its utility in enhancing analytical techniques (Rhine et al., 1998).

Mécanisme D'action

Target of Action

The primary target of 2,6-Dichloro-4-phenylaniline is the cyclooxygenase enzymes (COX-1 and COX-2) in human cells . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

This compound acts as a potent and nonselective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain. The IC50 values for human COX-1 and COX-2 are 4 and 1.3 nM respectively .

Safety and Hazards

When handling 2,6-Dichloro-4-phenylaniline, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition .

Analyse Biochimique

Biochemical Properties

It is known to have anti-Candida albicans activity

Cellular Effects

Given its structural similarity to Diclofenac Sodium, it may have similar effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an analogue of Diclofenac Sodium, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2,6-dichloro-4-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPQHNGXMKRUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)

![2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2538643.png)

![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)

![1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2538645.png)

![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)

![2-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2538659.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2538661.png)